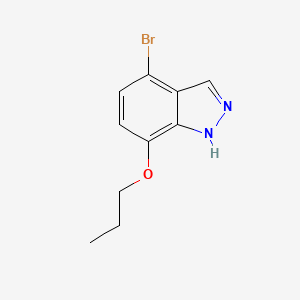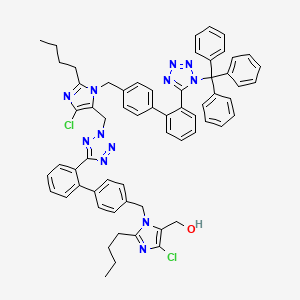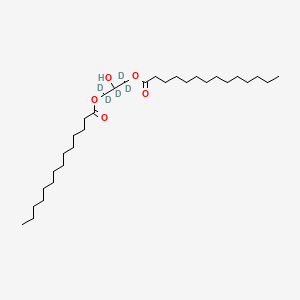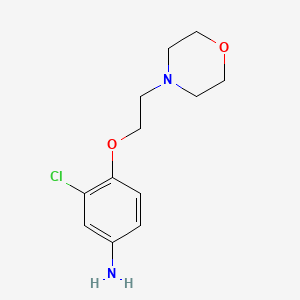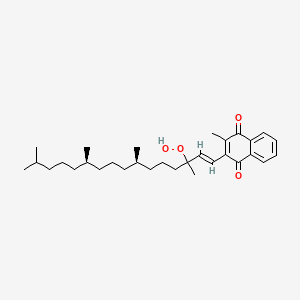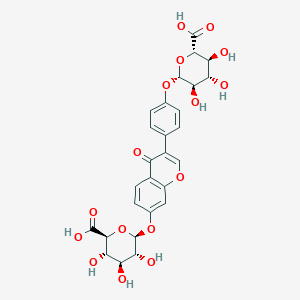
(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione is a synthetic steroid compound It is a derivative of androstane, characterized by the presence of a chlorine atom at the 4th position and keto groups at the 3rd and 17th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione typically involves the chlorination of androst-4-ene-3,17-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4th position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, often in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
科学的研究の応用
(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of steroid-based pharmaceuticals.
作用機序
The mechanism of action of (9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Androst-4-ene-3,17-dione: The parent compound without the chlorine substitution.
4-Chloro-Androst-4-ene-3,17-dione: A similar compound with different stereochemistry.
Dydrogesterone: A synthetic progestogen with a similar steroidal structure.
Uniqueness
(9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione is unique due to its specific stereochemistry and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C19H25ClO2 |
|---|---|
分子量 |
320.9 g/mol |
IUPAC名 |
(8R,9R,10S,13S,14S)-4-chloro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13+,18-,19-/m0/s1 |
InChIキー |
MRGZILIKEDFESE-TYPQBLHASA-N |
異性体SMILES |
C[C@@]12CCC(=O)C(=C1CC[C@@H]3[C@H]2CC[C@]4([C@H]3CCC4=O)C)Cl |
正規SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




